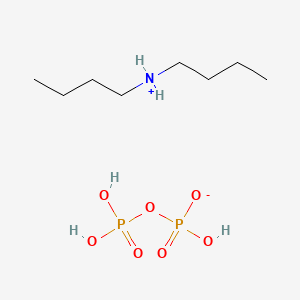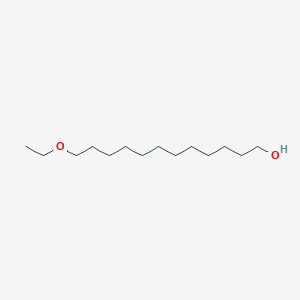
12-Ethoxydodecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Ethoxydodecan-1-ol: is a fatty alcohol with the molecular formula C14H30O2 . It is a colorless, water-insoluble liquid that is often used in various industrial applications due to its surfactant properties. This compound is part of the broader class of fatty alcohols, which are known for their use in detergents, lubricants, and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Ethoxydodecan-1-ol typically involves the ethoxylation of dodecanol. This process includes the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include temperatures ranging from 120°C to 180°C and pressures of 1-2 atmospheres.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where dodecanol and ethylene oxide are continuously fed into the system. The reaction is monitored and controlled to ensure the desired degree of ethoxylation. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 12-Ethoxydodecan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to yield hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products:
Oxidation: Produces dodecanoic acid or dodecanal.
Reduction: Yields dodecane.
Substitution: Forms compounds like dodecyl chloride or dodecyl bromide.
Scientific Research Applications
12-Ethoxydodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of 12-Ethoxydodecan-1-ol primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water.
Comparison with Similar Compounds
1-Dodecanol: A primary alcohol with similar surfactant properties but lacks the ethoxy group.
Hexadecan-1-ol: Another fatty alcohol with a longer carbon chain, leading to different physical properties and applications.
Octadecan-1-ol: Similar to hexadecan-1-ol but with an even longer carbon chain.
Uniqueness: 12-Ethoxydodecan-1-ol is unique due to the presence of the ethoxy group, which enhances its solubility and surfactant properties compared to other fatty alcohols. This makes it particularly valuable in applications requiring efficient emulsification and solubilization.
Properties
CAS No. |
51309-18-3 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
12-ethoxydodecan-1-ol |
InChI |
InChI=1S/C14H30O2/c1-2-16-14-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 |
InChI Key |
JHDRIKBVRZZHCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)
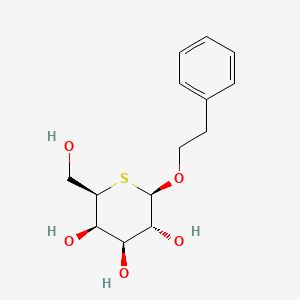
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)

![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)
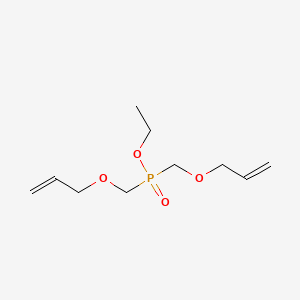
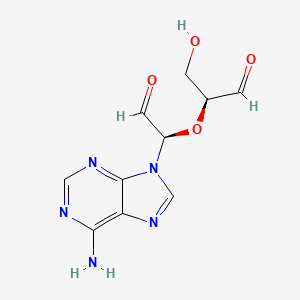
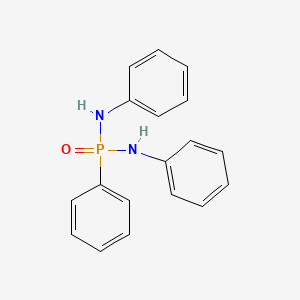
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
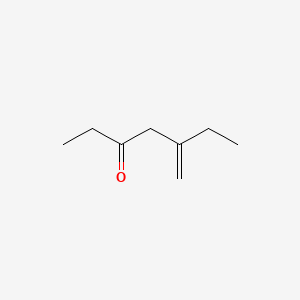
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
